

Physical and chemical properties of Trimethylsilyl cyanide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylsilyl cyanide*

Cat. No.: *B121167*

[Get Quote](#)

An In-depth Technical Guide to **Trimethylsilyl Cyanide**: Properties, Reactions, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl cyanide (TMSCN), with the chemical formula $(CH_3)_3SiCN$, is a versatile and important reagent in modern organic synthesis.^{[1][2]} It serves as a more stable and less hazardous substitute for the highly toxic hydrogen cyanide (HCN), enabling the controlled introduction of the cyanide moiety into a wide range of organic molecules.^{[1][3]} This guide provides a comprehensive overview of the physical and chemical properties of TMSCN, detailed experimental protocols for its key reactions, and visual representations of reaction mechanisms to aid in research and development.

Physical and Chemical Properties

Trimethylsilyl cyanide is a volatile, colorless to pale yellow liquid with a characteristic almond-like odor.^{[4][5]} It is highly reactive, particularly with protic solvents like water, with which it hydrolyzes to form hydrogen cyanide and trimethylsilanol.^{[2][4]} Care must be taken to handle TMSCN under anhydrous conditions.^[6] It is miscible with most common organic solvents.^{[4][5]}

Physical Properties

The key physical properties of **Trimethylsilyl cyanide** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₄ H ₉ NSi	[7]
Molecular Weight	99.21 g/mol	[2][7]
Boiling Point	114–117 °C	[4][5][7]
Melting Point	8–11 °C	[4][5][7]
Density	0.793 g/mL at 20 °C	[4][5][7]
Refractive Index (n ²⁰ /D)	1.392	[4]
Flash Point	1 °C	[7]
Solubility	Reacts with water. Soluble in most organic solvents.	[4][5]

Chemical Reactivity and Safety

TMSCN is a highly flammable liquid and vapor and is fatal if swallowed, in contact with skin, or if inhaled.[8] It reacts violently with water, releasing toxic hydrogen cyanide gas.[8] Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and respiratory protection, must be worn.[8][9] It should be stored under an inert atmosphere, typically nitrogen, in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as acids, bases, and water.[6][8]

Key Reactions and Experimental Protocols

Trimethylsilyl cyanide is a key reagent in several important organic transformations, including the cyanosilylation of carbonyl compounds, the Strecker synthesis of α -aminonitriles, and the ring-opening of epoxides.

Cyanosilylation of Aldehydes and Ketones

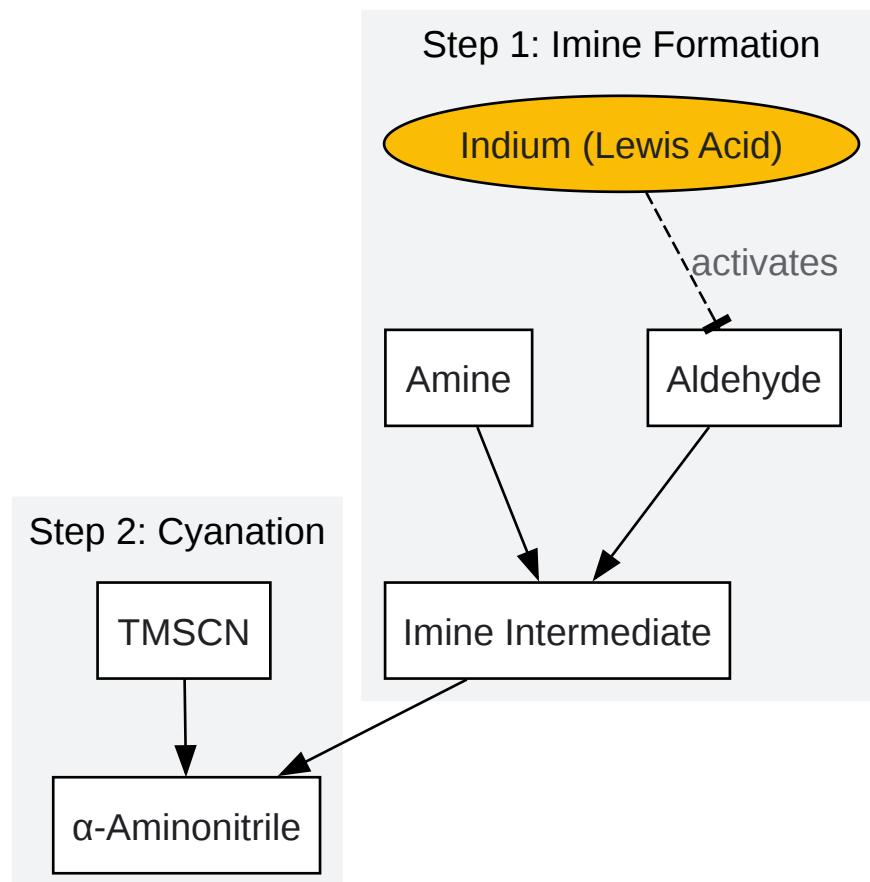
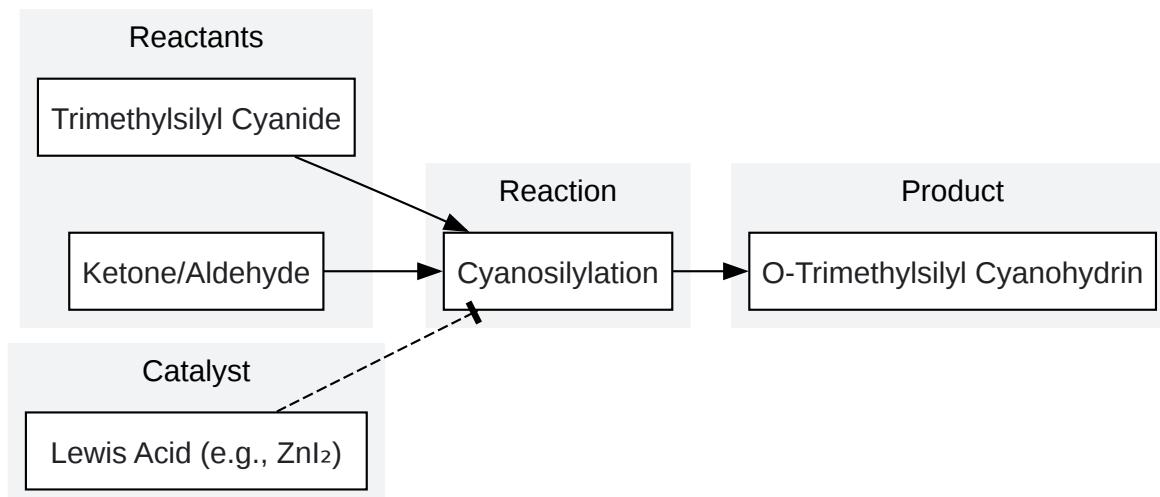
The cyanosilylation of aldehydes and ketones with TMSCN is a fundamental carbon-carbon bond-forming reaction that yields O-trimethylsilyl cyanohydrins.[2][3] These products are valuable synthetic intermediates that can be readily converted to α -hydroxy acids, β -amino

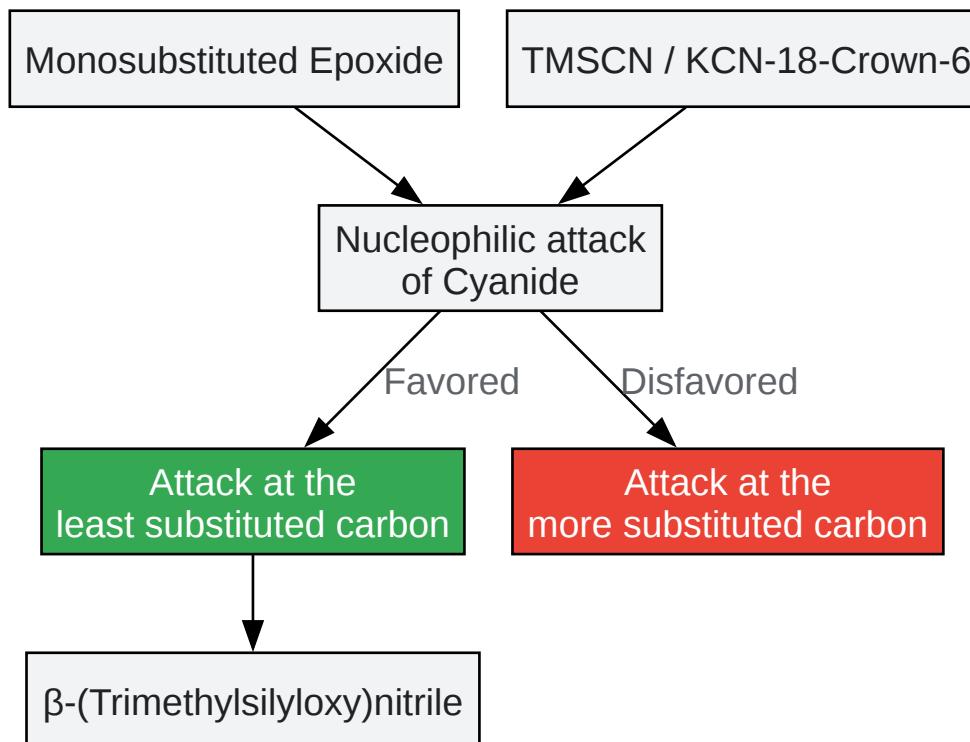
alcohols, and other important molecules.[\[3\]](#) The reaction is typically catalyzed by Lewis acids or bases.[\[3\]](#)

3.1.1. Experimental Protocol: Zinc Iodide-Catalyzed Cyanosilylation of Benzophenone

This procedure is adapted from Organic Syntheses.[\[10\]](#)

Materials:



- Benzophenone (0.12 mol)
- **Trimethylsilyl cyanide** (0.14 mol)
- Anhydrous zinc iodide (1.9 mmol)
- Dry methylene chloride (50 mL)
- Tetrahydrofuran (50 mL)
- 3 N Hydrochloric acid (30 mL)
- Diethyl ether
- Anhydrous magnesium sulfate
- Toluene


Procedure:

- To a 250-mL one-necked flask equipped with a reflux condenser, magnetic stirring bar, and drying tube, add benzophenone, **trimethylsilyl cyanide**, anhydrous zinc iodide, and dry methylene chloride.[\[10\]](#)
- Heat the solution at 65°C in an oil bath for 2 hours.[\[10\]](#)
- Remove the solvent on a rotary evaporator to yield the crude O-(trimethylsilyl)benzophenone cyanohydrin.[\[10\]](#)

- To the flask containing the crude product, add tetrahydrofuran and 3 N hydrochloric acid.[10]
- Heat the mixture at 65°C for 1 hour.[10]
- Pour the solution into a separatory funnel, add 30 mL of water, and separate the aqueous phase.[10]
- Extract the aqueous phase three times with 100-mL portions of diethyl ether.[10]
- Combine the ethereal extracts with the tetrahydrofuran solution, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[10]
- Recrystallize the resulting yellow solid from 300 mL of toluene and dry under vacuum to yield white crystals of benzophenone cyanohydrin.[10]

3.1.2. Reaction Workflow: Lewis Acid-Catalyzed Cyanosilylation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A truly green synthesis of α -aminonitriles via Strecker reaction - PMC
[pmc.ncbi.nlm.nih.gov]
- 2. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 3. nbinfo.com [nbinfo.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. α -Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 9. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Physical and chemical properties of Trimethylsilyl cyanide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121167#physical-and-chemical-properties-of-trimethylsilyl-cyanide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com